molecular formula C11H19NO3 B2982875 Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate CAS No. 1335042-17-5

Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate

Cat. No.: B2982875
CAS No.: 1335042-17-5
M. Wt: 213.277
InChI Key: UVJYFDDCGTTXGT-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate: is an organic compound with the molecular formula C11H19NO3. It is a carbamate derivative, often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that the compound can undergo α-methylenation, a chemical reaction involving formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide l-pro-β-ala . This reaction could potentially influence its interaction with its targets.

Biochemical Pathways

It’s worth noting that the compound can be used in the synthesis of pyrrolidines involving 1,3-dipolar cycloaddition . Pyrrolidines are a class of organic compounds that are involved in many biochemical reactions.

Pharmacokinetics

The compound is known to be an oil at room temperature , which could influence its absorption and distribution in the body.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate. For instance, the compound is stored at a temperature of 4°C , suggesting that it may be sensitive to heat.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with cyclobutanone and tert-butyl carbamate.

    Reaction Steps:

Industrial Production Methods:

  • The industrial production of tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential as a prodrug in cancer therapy.
  • Investigated for its role in enzyme inhibition studies.

Medicine:

  • Potential applications in drug development, particularly in designing enzyme inhibitors.
  • Explored for its use in targeted drug delivery systems.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • Tert-butyl N-(2-oxoethyl)carbamate
  • Cyclobutyl carbamate derivatives
  • N-Boc-2-aminoacetaldehyde

Comparison:

  • Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate is unique due to its cyclobutyl ring, which imparts different steric and electronic properties compared to other carbamate derivatives.
  • The presence of the cyclobutyl ring can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(7-8-13)5-4-6-11/h8H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJYFDDCGTTXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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